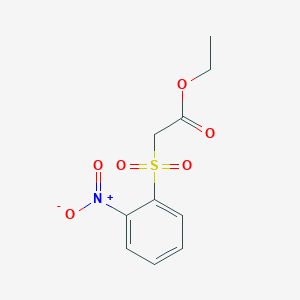

Ethyl 2-(2-nitrophenylsulfonyl)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(2-nitrophenyl)sulfonylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO6S/c1-2-17-10(12)7-18(15,16)9-6-4-3-5-8(9)11(13)14/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMXPRADLFJAOON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80364253 | |

| Record name | ethyl [(2-nitrophenyl)sulfonyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80364253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60781-34-2 | |

| Record name | ethyl [(2-nitrophenyl)sulfonyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80364253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 2 2 Nitrophenylsulfonyl Acetate and Its Analogues

Direct Synthesis Routes to Ethyl 2-(2-nitrophenylsulfonyl)acetate

The synthesis of this compound, an α-sulfonyl ester, can be achieved through established organic chemistry reactions that create a carbon-sulfur bond adjacent to an ester carbonyl group.

Conventional Synthetic Pathways

A primary conventional method for the synthesis of α-sulfonyl esters involves the reaction of a sulfonyl chloride with an enolate derived from an ester. This nucleophilic substitution reaction is a fundamental approach to forming C-S bonds.

The most direct and conventional pathway to this compound is the C-sulfonylation of an ethyl acetate (B1210297) enolate with 2-nitrobenzenesulfonyl chloride. The reaction proceeds in several steps:

Enolate Formation : A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium hydride (NaH), is used to deprotonate ethyl acetate at the α-carbon. This step generates a reactive enolate anion.

Nucleophilic Attack : The generated enolate acts as a nucleophile and attacks the electrophilic sulfur atom of 2-nitrobenzenesulfonyl chloride. ontosight.ai

Displacement : The chloride ion is displaced as a leaving group, resulting in the formation of the final product, this compound.

An alternative, related approach involves the reaction of ethyl chloroacetate (B1199739) with a sulfinate salt, such as sodium 2-nitrobenzenesulfinate. This method, a variation of the Williamson ether synthesis, forms the C-S bond through the nucleophilic attack of the sulfinate on the electrophilic carbon of ethyl chloroacetate.

Table 1: Reagents for Conventional Synthesis

| Reactant 1 | Reactant 2 | Base/Catalyst | Product |

|---|---|---|---|

| Ethyl Acetate | 2-Nitrobenzenesulfonyl Chloride | LDA or NaH | This compound |

Novel and Optimized Reaction Conditions

Modern synthetic chemistry aims to improve upon conventional methods by utilizing novel catalysts and reaction conditions that offer higher yields, milder conditions, and greater efficiency. While specific optimized conditions for this compound are not widely documented, trends in sulfone synthesis suggest several potential improvements.

Phase-Transfer Catalysis : The use of phase-transfer catalysts (PTC), such as quaternary ammonium (B1175870) salts, can facilitate the reaction between an aqueous sulfinate salt solution and an organic solution of an alkylating agent like ethyl chloroacetate. This avoids the need for strictly anhydrous conditions and strong bases.

Transition Metal Catalysis : Recent advances in the α-alkylation of sulfones have employed earth-abundant metal catalysts, such as manganese-pincer complexes, to facilitate the reaction between sulfones and alcohols. acs.org A similar catalytic approach could potentially be adapted for the direct sulfonylation of esters, offering a more atom-economical and environmentally benign route.

Electrochemical Methods : Electrochemical synthesis offers a novel route to sulfonate esters by generating alkoxysulfonyl radical species from inorganic sulfites and alcohols, which can then react with alkenes. nih.gov This points toward innovative, reagent-light methods for constructing sulfonyl compounds.

Synthesis of Structurally Related Sulfonyl Esters and Derivatives

The versatility of the sulfonyl ester scaffold allows for the synthesis of a wide array of derivatives through modifications at three key positions: the ester group, the aromatic ring, and the α-carbon.

Modifications of the Ester Moiety (e.g., homologous esters, other functionalized acetates)

The ethyl ester group can be readily replaced with other alkyl or functionalized groups to produce a library of analogous compounds.

Synthesis of Homologous Esters : To synthesize analogues such as Mthis compound or tert-Butyl 2-(2-nitrophenylsulfonyl)acetate, the synthetic strategy is altered by starting with the corresponding acetate ester (methyl acetate or tert-butyl acetate) in the enolate-based sulfonylation reaction. nih.govrsc.org Alternatively, reacting 2-nitrobenzenesulfonyl chloride with other alkyl chloroacetates (e.g., methyl chloroacetate) in the presence of a base provides another route.

Transesterification : A common method for modifying the ester moiety is transesterification. masterorganicchemistry.com Treating this compound with a different alcohol (e.g., methanol, isopropanol) under acidic (e.g., H₂SO₄) or basic (e.g., sodium methoxide) conditions can yield the corresponding new ester. researchgate.net This equilibrium-driven reaction often requires using the desired alcohol as the solvent to drive the reaction to completion.

Table 2: Synthesis of Ester Analogues

| Starting Material | Reagent(s) | Method | Product Example |

|---|---|---|---|

| Methyl Acetate | 1. NaH; 2. 2-Nitrobenzenesulfonyl Chloride | Direct Synthesis | Mthis compound |

| This compound | tert-Butanol, H₂SO₄ (cat.) | Transesterification | tert-Butyl 2-(2-nitrophenylsulfonyl)acetate |

Aromatic Substituent Variations on the Nitrophenylsulfonyl Group

The electronic and steric properties of the compound can be tuned by altering the substitution pattern on the nitrophenyl ring. This is achieved by starting the synthesis with a different substituted benzenesulfonyl chloride. A wide variety of these precursors are commercially available or can be synthesized through chlorosulfonation of the corresponding substituted nitrobenzene. google.com

For example, using 4-nitrobenzenesulfonyl chloride or 2-nitro-4-chlorobenzenesulfonyl chloride in the reaction with ethyl acetate enolate would yield Ethyl 2-(4-nitrophenylsulfonyl)acetate or Ethyl 2-(2-nitro-4-chlorophenylsulfonyl)acetate, respectively. Research has demonstrated the synthesis of various sulfone derivatives using differently substituted aryl sulfonyl precursors. acs.org

Table 3: Examples of Aromatic Substituent Variations

| Sulfonyl Chloride Precursor | Resulting Product |

|---|---|

| 4-Nitrobenzenesulfonyl chloride | Ethyl 2-(4-nitrophenylsulfonyl)acetate |

| 3-Nitro-4-methylbenzenesulfonyl chloride google.com | Ethyl 2-(3-nitro-4-methylphenylsulfonyl)acetate |

| 2,4-Dinitrobenzenesulfonyl chloride | Ethyl 2-(2,4-dinitrophenylsulfonyl)acetate |

Derivatization at the α-Carbon Position

The α-carbon of this compound is located between two strong electron-withdrawing groups (sulfonyl and carbonyl), rendering the α-hydrogens acidic. This "active methylene" character allows for deprotonation with a suitable base to form a stabilized carbanion, which can then be used in a variety of carbon-carbon bond-forming reactions.

Alkylation : The carbanion generated at the α-position can act as a nucleophile in Sₙ2 reactions with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) to introduce an alkyl group. youtube.com Studies on related compounds like ethyl (benzothiazol-2-ylsulfonyl)acetate have shown that alkylation can be effectively carried out using bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in solvents such as dichloromethane. researchgate.netuq.edu.au

Condensation Reactions : The active methylene (B1212753) group can participate in condensation reactions with aldehydes and ketones. In a Knoevenagel condensation, the carbanion adds to a carbonyl compound, and the resulting intermediate typically undergoes dehydration to yield an α,β-unsaturated product. sigmaaldrich.com This reaction has been demonstrated with α-sulfonyl-substituted alkyl acetates, which react with aldehydes to form substituted quinolines or other complex structures. nih.govmdpi.com This approach is also central to the modified Julia olefination, where reagents like ethyl (benzothiazol-2-ylsulfonyl)acetate react with aldehydes to stereoselectively produce α,β-unsaturated esters. rsc.orgorganic-chemistry.org

Table 4: Reactions at the α-Carbon

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Alkylation | 1. Base (e.g., DBU, NaH); 2. Alkyl Halide (R-X) | Ethyl 2-alkyl-2-(2-nitrophenylsulfonyl)acetate |

| Knoevenagel Condensation | 1. Base (e.g., piperidine); 2. Aldehyde (R-CHO) | α,β-Unsaturated Sulfonyl Ester |

Advances in Green and Sustainable Synthetic Approaches for Sulfonyl Acetates

Traditional methods for the synthesis of sulfonyl acetates often rely on the use of hazardous reagents, volatile organic solvents, and harsh reaction conditions, leading to significant environmental concerns. In response, researchers have been actively exploring alternative synthetic routes that are more efficient, produce less waste, and utilize safer materials. These modern approaches emphasize principles such as atom economy, use of renewable feedstocks, and avoidance of toxic solvents and catalysts.

One of the most promising green strategies that has emerged is the adoption of solvent-free reaction conditions. Eliminating the solvent from a chemical process not only reduces the environmental impact associated with its production and disposal but can also lead to improved reaction rates and easier product isolation.

A notable example of a solvent-free approach is the sulfa-Michael addition of sulfonyl hydrazides to acrylic esters, catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO). tandfonline.comfigshare.comtandfonline.com This method provides a simple, efficient, and environmentally benign route to β-sulfonyl esters. tandfonline.comfigshare.comtandfonline.com The reaction proceeds smoothly at 75°C within 2-3 hours, offering high yields of the desired products. tandfonline.comfigshare.comtandfonline.com The use of DABCO as a base catalyst is crucial for the reaction's success, and its ability to be recovered and reused adds to the sustainability of the process. tandfonline.comtandfonline.com

The general procedure involves the reaction of a sulfonyl hydrazide with an acrylic ester in the presence of DABCO under neat conditions. tandfonline.comtandfonline.com The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the product is isolated by dissolving the reaction mixture in a suitable solvent and washing with aqueous acid to remove the catalyst. tandfonline.com

The scope of this solvent-free methodology has been demonstrated with a variety of substituted sulfonyl hydrazides and acrylic esters, consistently providing good to excellent yields of the corresponding β-sulfonyl esters. This approach stands as a superior alternative to previously reported methods in terms of chemical yield, reaction time, and operational simplicity. tandfonline.com

Below is a table summarizing the results of the DABCO-catalyzed solvent-free synthesis of various β-sulfonyl esters.

Table 1. DABCO-Catalyzed Solvent-Free Synthesis of β-Sulfonyl Esters tandfonline.comtandfonline.com

| Entry | Sulfonyl Hydrazide (R-SO₂NHNH₂) | Acrylic Ester (R'-COOR") | Product | Time (h) | Yield (%) |

| 1 | 4-Methylbenzenesulfonohydrazide | Methyl acrylate | Methyl 3-(tosyl)propanoate | 2 | 98 |

| 2 | 4-Methylbenzenesulfonohydrazide | Ethyl acrylate | Ethyl 3-(tosyl)propanoate | 2 | 96 |

| 3 | 4-Methylbenzenesulfonohydrazide | n-Butyl acrylate | n-Butyl 3-(tosyl)propanoate | 2.5 | 95 |

| 4 | Benzenesulfonohydrazide | Methyl acrylate | Methyl 3-(phenylsulfonyl)propanoate | 2 | 96 |

| 5 | Benzenesulfonohydrazide | Ethyl acrylate | Ethyl 3-(phenylsulfonyl)propanoate | 2 | 95 |

| 6 | Benzenesulfonohydrazide | n-Butyl acrylate | n-Butyl 3-(phenylsulfonyl)propanoate | 2.5 | 94 |

| 7 | 4-Methoxybenzenesulfonohydrazide | Methyl acrylate | Methyl 3-((4-methoxyphenyl)sulfonyl)propanoate | 2.5 | 94 |

| 8 | 4-Methoxybenzenesulfonohydrazide | Ethyl acrylate | Ethyl 3-((4-methoxyphenyl)sulfonyl)propanoate | 2.5 | 92 |

| 9 | 4-Chlorobenzenesulfonohydrazide | Methyl acrylate | Methyl 3-((4-chlorophenyl)sulfonyl)propanoate | 3 | 92 |

| 10 | 4-Chlorobenzenesulfonohydrazide | Ethyl acrylate | Ethyl 3-((4-chlorophenyl)sulfonyl)propanoate | 3 | 90 |

The development of such solvent-free methods represents a significant step forward in the sustainable synthesis of sulfonyl acetates and their analogues. Future research in this area will likely focus on expanding the scope of these reactions to include a wider range of substrates and on the development of even more efficient and recyclable catalytic systems.

Reactivity Profiles and Mechanistic Elucidation of Ethyl 2 2 Nitrophenylsulfonyl Acetate

Hydrolytic and Decarboxylative Transformations of Ethyl 2-(2-nitrophenylsulfonyl)acetate

The ester functionality in this compound is susceptible to hydrolysis under both acidic and basic conditions, leading to the corresponding carboxylic acid. This process can be followed by decarboxylation under appropriate conditions.

Acid- and Base-Catalyzed Hydrolysis Mechanisms

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the hydrolysis of this compound is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. chemguide.co.ukyoutube.comyoutube.com A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. ucalgary.ca Subsequent proton transfer and elimination of ethanol (B145695) yield the corresponding carboxylic acid, 2-(2-nitrophenylsulfonyl)acetic acid, and regenerate the acid catalyst. chemguide.co.ukyoutube.com The reaction is reversible, and the equilibrium can be shifted towards the products by using a large excess of water. libretexts.orglibretexts.org

The general mechanism for acid-catalyzed ester hydrolysis proceeds as follows:

Protonation of the carbonyl oxygen by an acid catalyst (e.g., H₃O⁺). libretexts.org

Nucleophilic attack by water on the carbonyl carbon. ucalgary.ca

Proton transfer from the attacking water molecule to the ethoxy group.

Elimination of ethanol as a leaving group.

Deprotonation of the carbonyl oxygen to yield the carboxylic acid and regenerate the catalyst. libretexts.org

Base-Catalyzed Hydrolysis (Saponification):

In the presence of a base, such as sodium hydroxide (B78521), this compound undergoes saponification. The hydroxide ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. youtube.commasterorganicchemistry.com The subsequent collapse of this intermediate results in the elimination of the ethoxide ion, a good leaving group, to form the carboxylic acid. ucalgary.ca In the basic medium, the carboxylic acid is deprotonated to form the carboxylate salt. masterorganicchemistry.com An acidic workup is then required to protonate the carboxylate and isolate the 2-(2-nitrophenylsulfonyl)acetic acid. masterorganicchemistry.com Unlike acid-catalyzed hydrolysis, this reaction is irreversible because the final deprotonation step drives the equilibrium towards the products. studysmarter.co.uk

The steps for base-catalyzed hydrolysis are:

Nucleophilic attack of a hydroxide ion on the carbonyl carbon. youtube.com

Formation of a tetrahedral intermediate. ucalgary.ca

Elimination of the ethoxide leaving group to form the carboxylic acid. ucalgary.ca

Deprotonation of the carboxylic acid by the ethoxide or another hydroxide ion to form the carboxylate salt. masterorganicchemistry.com

Detailed Pathways of Decarboxylation

The product of hydrolysis, 2-(2-nitrophenylsulfonyl)acetic acid, is a β-keto acid analogue where the keto group is replaced by the strongly electron-withdrawing sulfonyl group. Such compounds are prone to decarboxylation upon heating. The mechanism of decarboxylation typically proceeds through a cyclic transition state. The carboxylic acid proton is transferred to the sulfonyl oxygen, while the C-C bond between the carboxyl group and the α-carbon breaks. This concerted process leads to the formation of carbon dioxide and an enol-like intermediate, which then tautomerizes to the more stable final product, methyl 2-nitrophenyl sulfone.

The presence of the 2-nitrophenylsulfonyl group is expected to facilitate decarboxylation due to its ability to stabilize the negative charge that develops on the α-carbon during the C-C bond cleavage.

Influence of Reaction Conditions on Product Distribution

The distribution of hydrolysis and decarboxylation products is highly dependent on the reaction conditions.

| Reaction Condition | Expected Outcome | Rationale |

| Mild acidic or basic hydrolysis at low temperatures | Favors the formation of 2-(2-nitrophenylsulfonyl)acetic acid. | Hydrolysis can proceed without providing sufficient thermal energy for decarboxylation. |

| Strong acid or base with heating | Promotes both hydrolysis and subsequent decarboxylation. | Higher temperatures provide the activation energy required for the decarboxylation step. |

| pH of the medium | Influences the rate of hydrolysis. | Base-catalyzed hydrolysis is generally faster and irreversible, while acid-catalyzed hydrolysis is reversible. libretexts.orgstudysmarter.co.uk |

| Solvent | Can affect reaction rates. | Polar protic solvents can stabilize charged intermediates in both acid and base-catalyzed pathways. |

Reactions Involving the Activated α-Carbon of this compound

The α-hydrogens of this compound are significantly acidic due to the presence of two powerful electron-withdrawing groups: the ester carbonyl and the 2-nitrophenylsulfonyl group. libretexts.orglibretexts.org This enhanced acidity makes the α-carbon a prime site for a variety of synthetic transformations. ucalgary.ca

Enolate Generation and Subsequent Electrophilic Capture

The acidic α-protons can be readily abstracted by a suitable base to generate a resonance-stabilized enolate. masterorganicchemistry.comchemistry.coach The negative charge of the enolate is delocalized over the α-carbon, the carbonyl oxygen, and the sulfonyl oxygens, which contributes to its stability. libretexts.org The pKa of the α-hydrogens in similar α-sulfonylated esters is significantly lower than that of simple esters, allowing for the use of milder bases for deprotonation. ucalgary.ca

Once formed, this nucleophilic enolate can react with a wide range of electrophiles in Sₙ2-type reactions. libretexts.org This is a powerful method for forming new carbon-carbon bonds. libretexts.org

Alkylation: The enolate of this compound can be alkylated using alkyl halides. libretexts.org For instance, reaction with an alkyl halide (R-X) would yield Ethyl 2-alkyl-2-(2-nitrophenylsulfonyl)acetate. Studies on analogous compounds like ethyl (benzothiazol-2-ylsulfonyl)acetate have shown that alkylation can be efficiently achieved using a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent like dichloromethane. researchgate.netuq.edu.au

| Electrophile | Product Type |

| Alkyl Halide (R-X) | α-Alkylated Ester |

| Aldehyde (R'CHO) | β-Hydroxy Ester (Aldol-type addition product) |

| Acyl Halide (R'COCl) | β-Keto Ester |

| Michael Acceptor (e.g., α,β-unsaturated ketone) | Michael Adduct |

Nucleophilic Additions and Condensation Reactions

The enolate of this compound can also participate in nucleophilic addition and condensation reactions.

Aldol-Type Reactions: The enolate can add to the carbonyl group of aldehydes and ketones to form β-hydroxy esters. These reactions are analogous to the classic Aldol (B89426) addition.

Claisen Condensation: While a standard Claisen condensation involves the reaction of two ester molecules, the highly activated nature of this compound could allow it to act as the nucleophilic component in a crossed Claisen condensation with another ester that lacks α-hydrogens. libretexts.org

Knoevenagel Condensation: In the presence of a weak base, this compound can undergo a Knoevenagel condensation with aldehydes and ketones. This reaction involves a nucleophilic addition followed by dehydration to yield an α,β-unsaturated product.

Modified Julia Olefination: Analogous compounds such as ethyl (benzothiazol-2-ylsulfonyl)acetate have been utilized in modified Julia olefinations with aldehydes to produce α,β-unsaturated esters. organic-chemistry.org This suggests that this compound could also serve as a reagent in similar transformations.

Transformations of the 2-Nitrophenylsulfonyl Group

The 2-nitrophenylsulfonyl group within this compound is a key determinant of the molecule's reactivity, offering multiple avenues for chemical modification. This section explores the transformations centered on this functional group, including the reduction of the nitro moiety, its role as a protecting group, and its capacity to activate the molecule for various synthetic transformations.

Reductive Chemistry of the Nitro Group

The nitro group of the 2-nitrophenylsulfonyl moiety is susceptible to reduction by a variety of reagents, leading to the corresponding amino group. This transformation is a cornerstone in the synthesis of various heterocyclic systems and functionalized aniline (B41778) derivatives. The choice of reducing agent is critical, as it can influence the selectivity and yield of the reaction, particularly in the presence of other reducible functional groups like the ester.

Common methods for the reduction of aromatic nitro groups include catalytic hydrogenation and metal-mediated reductions. Catalytic hydrogenation is often performed using catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. These methods are generally efficient but may also lead to the reduction of other functional groups if not carefully controlled.

Metal-mediated reductions offer a versatile alternative. Reagents such as iron, tin, or zinc in the presence of an acid (e.g., HCl) are classic examples. More recently, milder and more selective systems have been developed. For instance, the combination of sodium borohydride (B1222165) (NaBH₄) and iron(II) chloride (FeCl₂) has been shown to be effective for the selective reduction of nitroarenes bearing ester groups, a feature highly relevant to the structure of this compound. thieme-connect.com This system demonstrates high chemoselectivity, providing the desired aromatic amines in excellent yields. thieme-connect.com

The reduction of the nitro group in 2-nitrophenylsulfonyl compounds is often followed by a spontaneous or induced intramolecular cyclization. This "reductive cyclization" is a powerful strategy for the synthesis of benzosultams, a class of bicyclic sulfonamides. researchgate.netlibretexts.orgyoutube.com The initially formed amino group can nucleophilically attack the sulfonyl group or a carbon atom activated by it, leading to the formation of a new heterocyclic ring.

Below is a table summarizing various conditions for the reduction of nitroarenes, with a focus on substrates containing functionalities analogous to this compound.

| Substrate Type | Reagents and Conditions | Product | Yield (%) |

|---|---|---|---|

| Ester-substituted nitroarene | NaBH₄, FeCl₂, THF, 28 °C | Corresponding aniline | 91-96 |

| 2-Nitrobiphenyl | Triphenylphosphine, o-dichlorobenzene, reflux | Carbazole | High |

| o-Nitroarylated-α,β-unsaturated ketone | H₂, Pd/C | Tetrahydrocarbazole | - |

| o-Nitroarylated-α,β-unsaturated ketone | TiCl₃, acetone | Tetrahydrocarbazol-4-one | - |

| Nitroarene | Fe, HCl | Aniline | - |

Role as a Protecting Group and Its Cleavage Strategies

The 2-nitrophenylsulfonyl group, often referred to as the "nosyl" (Ns) group, is a well-established protecting group for amines. thieme-connect.comnih.gov Its utility stems from the ease of its introduction, its stability to a range of reaction conditions, and, most importantly, the mild conditions under which it can be removed. The strong electron-withdrawing nature of both the nitro and sulfonyl groups renders the sulfonamide proton acidic, facilitating N-alkylation reactions. thieme-connect.com

The cleavage of the nosyl group is typically achieved through nucleophilic aromatic substitution, facilitated by the electron-deficient nature of the aromatic ring. Thiolate anions are commonly employed as the nucleophiles for this deprotection. A variety of thiols, in combination with a suitable base, can be used to efficiently remove the nosyl group. thieme-connect.com

Common cleavage strategies include the use of:

Thiophenol (PhSH) with a base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃).

2-Mercaptoethanol (B42355) (HSCH₂CH₂OH) in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). thieme-connect.com

Odorless thiols , such as p-mercaptobenzoic acid, have also been developed to mitigate the unpleasant smell associated with many thiols, making the deprotection process more practical. tandfonline.com

The reaction proceeds via nucleophilic attack of the thiolate on the ipso-carbon of the aromatic ring, leading to the displacement of the sulfonamide. The mildness of these cleavage conditions makes the nosyl group compatible with a wide range of other functional groups and protecting groups that might be present in a complex molecule. thieme-connect.comtandfonline.com

The table below presents a selection of cleavage conditions for the 2-nitrobenzenesulfonyl (nosyl) protecting group from various amine substrates.

| Substrate | Reagents and Conditions | Product | Yield (%) |

|---|---|---|---|

| N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide | HSCH₂CH₂OH, DBU, DMF, 0 °C to rt | 4-Methoxybenzylamine | 86 |

| N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide | PhSH, Cs₂CO₃, DMF, 0 °C to rt | 4-Methoxybenzylamine | 88 |

| N-Benzyl-2-nitrobenzenesulfonamide | n-Dodecanethiol, LiOH, rt | Benzylamine | Good |

| N-(4-Methoxybenzyl)-alkylamines (nosylated) | p-Mercaptobenzoic acid, K₂CO₃, 40 °C | Corresponding secondary amine | Excellent |

Behavior as an Activating Group in Various Transformations

The 2-nitrophenylsulfonyl group is a potent electron-withdrawing group, a characteristic that significantly influences the reactivity of the aromatic ring to which it is attached. This strong activation facilitates a number of chemical transformations, most notably nucleophilic aromatic substitution (SNAr). libretexts.orgwikipedia.org

In the context of this compound, the aromatic ring is highly electron-deficient. This makes it susceptible to attack by nucleophiles at the positions ortho and para to the electron-withdrawing groups. While the sulfonyl group itself is a leaving group in some contexts, in SNAr reactions involving a leaving group on the ring (e.g., a halide), the 2-nitrophenylsulfonyl moiety acts as a powerful activating group, stabilizing the negatively charged Meisenheimer intermediate formed during the reaction. wikipedia.org

The activating nature of the 2-nitrophenylsulfonyl group is also pivotal in the previously mentioned reductive cyclization reactions. Following the reduction of the nitro group to an amine, the resulting sulfonamide can participate in intramolecular reactions. The sulfonyl group, by virtue of its electron-withdrawing nature, can activate the adjacent methylene (B1212753) group of the acetate (B1210297) moiety, facilitating deprotonation and subsequent cyclization to form a six-membered benzothiazine ring system.

Furthermore, the combination of the nitro and sulfonyl groups can influence the regioselectivity of reactions on the aromatic ring. For electrophilic aromatic substitution, the 2-nitrophenylsulfonyl group is strongly deactivating and a meta-director. masterorganicchemistry.comassets-servd.host However, its primary role in the context of the transformations discussed here is the activation towards nucleophilic attack and facilitation of cyclization reactions.

Applications of Ethyl 2 2 Nitrophenylsulfonyl Acetate in Advanced Organic Synthesis

As a Building Block for Complex Molecular Architectures

The structural features of Ethyl 2-(2-nitrophenylsulfonyl)acetate make it a valuable starting material for the construction of intricate molecular frameworks, particularly nitrogen-containing heterocyclic systems.

Nitrogen-containing heterocycles are of significant interest due to their prevalence in pharmaceuticals and biologically active compounds. This compound serves as a key precursor in the synthesis of several such systems.

Quinazolines: Research has demonstrated a convenient pathway to synthesize quinazolines through the base-catalyzed rearrangement of 2H-indazole 1-oxides. The synthesis of these precursors can be initiated from N-alkyl-2-nitro-N-(2-oxo-2-aryl-ethyl)-benzenesulfonamides, which are structurally related to the nosyl moiety of this compound. By alkylating a resin with ethyl bromoacetate, an intermediate is formed that cyclizes to an indazole oxide. Subsequent treatment with a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) facilitates the rearrangement to quinazolines. This methodology highlights the utility of the 2-nitrophenylsulfonyl group in constructing these important heterocyclic scaffolds.

Indazole 1-Oxides: As mentioned above, 2H-indazole 1-oxides are crucial intermediates in the synthesis of quinazolines. The formation of these indazole oxides can be achieved through a tandem carbon-carbon followed by nitrogen-nitrogen bond formation from α-(2-nitrobenzenesulfonyl)amino ketones. These precursors are readily prepared by the N-alkylation of amines protected with a 2-nitrobenzenesulfonyl (2-Nos) group, demonstrating a direct application of the core structure of this compound.

Azaadamantane Derivatives: While direct synthesis of azaadamantane derivatives using this compound is not extensively documented, the general synthetic strategies for azaadamantanes often involve condensation reactions. nih.gov The reactivity of the functional groups in this compound suggests its potential as a building block in more complex, multi-step syntheses of such caged heterocyclic systems.

Table 1: Synthesis of Nitrogen-Containing Heterocycles

| Heterocyclic System | Synthetic Approach | Role of 2-Nitrophenylsulfonyl Moiety |

|---|---|---|

| Quinazolines | Base-catalyzed rearrangement of 2H-indazole 1-oxides. | Facilitates the formation of the indazole oxide precursor. |

| Indazole 1-Oxides | Tandem C-C and N-N bond formation from α-(2-nitrobenzenesulfonyl)amino ketones. | Activates the amine for N-alkylation to form the necessary precursor. |

The development of stereoselective reactions is a cornerstone of modern organic synthesis, enabling the precise construction of three-dimensional molecular architectures. While specific applications of this compound in this area are emerging, related sulfonyl acetates have proven to be valuable reagents in stereoselective transformations. For instance, Ethyl (benzothiazol-2-ylsulfonyl)acetate is utilized in modified Julia olefination reactions to produce α,β-unsaturated esters with high stereoselectivity. rsc.orgresearchgate.net The outcome of these reactions, in terms of E or Z alkene formation, can be controlled by the reaction conditions and the nature of the aldehyde substrate. rsc.orgresearchgate.net This precedent suggests the potential for this compound to be employed in similar stereoselective carbon-carbon bond-forming reactions, thereby enabling the construction of diverse and complex carbon skeletons with defined stereochemistry.

Role in Amine Protection and Enabling Selective Reactions (by virtue of the 2-nitrophenylsulfonyl moiety)

The 2-nitrophenylsulfonyl (nosyl) group is a well-established protecting group for amines in organic synthesis. researchgate.netlibretexts.orgutdallas.edu This protection strategy is crucial for preventing unwanted side reactions of the highly reactive amino group while other parts of a molecule are being modified. libretexts.orgutdallas.edu

The nosyl group is introduced by reacting the amine with 2-nitrobenzenesulfonyl chloride in the presence of a base. google.com The resulting sulfonamide is stable under a variety of reaction conditions. A key advantage of the nosyl protecting group is its facile cleavage under mild conditions. researchgate.net It can be effectively removed using a thiol, such as 2-mercaptoethanol (B42355) or thiophenol, in the presence of a base like DBU or cesium carbonate. researchgate.net This mild deprotection protocol makes the nosyl group compatible with a wide range of other functional groups and protecting groups.

The electron-withdrawing nature of the nitro group on the phenyl ring is critical to the function of the nosyl group, as it facilitates the nucleophilic aromatic substitution that leads to its cleavage. researchgate.net This property allows for selective deprotection, making it a valuable tool in multi-step synthetic sequences, including solid-phase peptide synthesis.

Table 2: Deprotection Conditions for 2-Nitrophenylsulfonyl (Nosyl) Group

| Reagents | Conditions | Yield |

|---|---|---|

| HSCH₂CH₂OH / DBU | DMF, mild conditions | High to excellent |

| PhSH / Cs₂CO₃ | DMF, mild conditions | High to excellent |

Precursor to Other Functionally Important Compounds

This compound can serve as a precursor for the synthesis of other functionally important compounds. The nitro group can be reduced to an amino group, which opens up a wide array of subsequent chemical transformations. This reduction can be achieved using various methods, including catalytic hydrogenation or metal-acid systems. The resulting amine can then be used as a key intermediate in the synthesis of a diverse range of molecules, including pharmaceuticals and other biologically active compounds. mdpi.com

Furthermore, the ester functionality of this compound can be hydrolyzed to the corresponding carboxylic acid. This transformation provides another reactive handle for further synthetic modifications, such as amide bond formation. The dual reactivity of the nitro and ester groups makes this compound a versatile starting material for the construction of more complex molecular architectures.

Computational and Theoretical Investigations of Ethyl 2 2 Nitrophenylsulfonyl Acetate

Electronic Structure and Reactivity Predictions through Quantum Mechanics

Quantum mechanics provides a foundational framework for understanding the electronic structure and predicting the reactivity of molecules like Ethyl 2-(2-nitrophenylsulfonyl)acetate. nih.gov Methods such as Density Functional Theory (DFT) are commonly used to elucidate the distribution of electrons within a molecule, which in turn governs its chemical behavior. nih.govmdpi.com

Detailed quantum mechanical calculations would reveal the molecule's frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are crucial for predicting reactivity. For instance, the HOMO energy is related to the molecule's ability to donate electrons, indicating sites susceptible to electrophilic attack. Conversely, the LUMO energy and distribution highlight regions prone to nucleophilic attack. For this compound, the strong electron-withdrawing nature of the 2-nitrophenylsulfonyl group is expected to significantly lower the LUMO energy, rendering the alpha-carbon of the acetate (B1210297) moiety susceptible to nucleophilic substitution.

Molecular Electrostatic Potential (MEP) maps are another valuable tool derived from quantum mechanical calculations. nih.gov These maps visualize the charge distribution on the molecular surface, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, negative potential would be expected around the oxygen atoms of the nitro and sulfonyl groups, while positive potential would be concentrated near the hydrogen atoms and the carbon atom attached to the sulfonyl group.

Table 1: Hypothetical Quantum Mechanical Descriptors for this compound

| Descriptor | Hypothetical Value | Significance |

| HOMO Energy | -8.5 eV | Indicates potential for electron donation. |

| LUMO Energy | -2.1 eV | Indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 6.4 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 4.2 D | Measures the overall polarity of the molecule. |

Note: The values in this table are illustrative and would require specific DFT calculations to be confirmed.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is an indispensable tool for mapping out the intricate pathways of chemical reactions, including those involving this compound. By calculating the potential energy surface for a given reaction, chemists can identify the most probable mechanism, including the structures of intermediates and, crucially, the transition states that connect them. mdpi.com

Transition State Theory (TST) is a fundamental concept in this area, providing a framework for understanding reaction rates based on the properties of the transition state. wikipedia.org Computational methods can be used to locate the transition state structure for a specific reaction step and calculate its energy. The energy difference between the reactants and the transition state, known as the activation energy, is a key determinant of the reaction rate.

For reactions involving this compound, such as its hydrolysis or its use as a building block in more complex syntheses, computational modeling could be used to:

Determine whether a reaction proceeds through a concerted or stepwise mechanism.

Identify the rate-determining step of a multi-step reaction.

Predict the effect of catalysts on the activation energy.

Understand the role of solvent molecules in stabilizing or destabilizing transition states.

Table 2: Illustrative Calculated Activation Energies for a Hypothetical Reaction

| Reaction Step | Computational Method | Calculated Activation Energy (kcal/mol) |

| Nucleophilic attack | DFT (B3LYP/6-31G) | 15.2 |

| Leaving group departure | DFT (B3LYP/6-31G) | 8.7 |

Note: These values are for illustrative purposes and would depend on the specific reaction being modeled.

In Silico Design of Novel Synthetic Transformations and Catalyst Development

The predictive power of computational chemistry can be harnessed for the in silico design of new synthetic routes and the development of more efficient catalysts. mdpi.com By simulating the interaction of this compound with various reagents and catalysts, researchers can screen for promising reaction conditions before undertaking laboratory experiments.

For instance, computational screening could be used to identify novel nucleophiles that are predicted to react efficiently with this compound. By calculating the reaction barriers for a range of potential nucleophiles, chemists can prioritize those with the lowest predicted activation energies.

In the realm of catalyst development, computational modeling can provide insights into the mechanism of catalysis. By understanding how a catalyst interacts with the substrate and stabilizes the transition state, it is possible to design more effective catalysts. For example, if a reaction involving this compound is found to be catalyzed by a specific metal complex, computational studies could be used to explore how modifications to the ligands around the metal center affect the catalytic activity.

Conformational Analysis and Stereochemical Considerations

The three-dimensional shape of a molecule, or its conformation, can have a significant impact on its reactivity and physical properties. Conformational analysis aims to identify the stable conformations of a molecule and to determine the energy barriers between them. cwu.edu For a flexible molecule like this compound, which has several rotatable bonds, this is a particularly important consideration.

Computational methods, such as molecular mechanics and quantum mechanics, can be used to systematically explore the conformational space of the molecule. By rotating the bonds and calculating the energy of each resulting geometry, a potential energy surface can be generated, revealing the low-energy (stable) conformations.

Understanding the preferred conformations of this compound is crucial for predicting its stereochemical behavior in reactions. For example, if the molecule is to react with a chiral reagent, the relative energies of its different conformations could influence the stereochemical outcome of the reaction.

Table 3: Example of Calculated Relative Energies of Conformers

| Conformer | Dihedral Angle (°)(C-S-C-C) | Relative Energy (kcal/mol) | Population (%) |

| Anti | 180 | 0.00 | 75 |

| Gauche | 60 | 1.2 | 25 |

Note: This is a simplified, hypothetical example. A full conformational analysis would consider all rotatable bonds.

Analytical and Spectroscopic Characterization in Research on Ethyl 2 2 Nitrophenylsulfonyl Acetate

Application of Advanced NMR Spectroscopy for Structural and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of Ethyl 2-(2-nitrophenylsulfonyl)acetate. Both ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy provide critical data on the chemical environment of each atom within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the ethyl group, the methylene (B1212753) bridge, and the aromatic ring. The ethyl group typically presents as a triplet for the methyl (CH₃) protons and a quartet for the methylene (CH₂O) protons, due to spin-spin coupling. The methylene group (SO₂CH₂) adjacent to the sulfonyl and ester functionalities would likely appear as a singlet. The protons on the 2-nitrophenyl group will show a complex multiplet pattern in the aromatic region of the spectrum, influenced by their substitution pattern and coupling with each other.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. Key resonances would include those for the carbonyl carbon of the ester, the carbons of the aromatic ring (with the carbon bearing the nitro group being significantly downfield), the methylene carbons of the ethyl group and the bridge, and the methyl carbon of the ethyl group. The chemical shifts of the aromatic carbons are influenced by the strong electron-withdrawing effects of both the nitro and sulfonyl groups.

Detailed analysis of NMR data, including chemical shifts (δ), coupling constants (J), and signal multiplicities, allows for the precise assignment of the molecular structure.

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data for this compound

This table presents predicted NMR data based on the analysis of structurally similar compounds. Actual experimental values may vary.

¹H NMR (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.1-8.3 | m | 1H | Ar-H |

| ~7.7-7.9 | m | 3H | Ar-H |

| ~4.5 | s | 2H | SO₂-CH₂-CO |

| 4.25 | q | 2H | O-CH₂-CH₃ |

| 1.30 | t | 3H | O-CH₂-CH₃ |

¹³C NMR (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~165 | C=O (Ester) |

| ~148 | C-NO₂ (Aromatic) |

| ~135-125 | Ar-C |

| ~63 | O-CH₂ |

| ~60 | SO₂-CH₂ |

Mass Spectrometry for Elucidating Reaction Intermediates and Products

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of this compound and to identify intermediates and byproducts in its synthesis. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which allows for the determination of its elemental formula.

In a typical electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed. The fragmentation pattern provides valuable structural information. Key fragmentation pathways for this compound would likely involve the cleavage of the ester and sulfonyl groups. Common fragments would include the loss of the ethoxy group (-OCH₂CH₃), the entire ethyl acetate (B1210297) moiety, the nitro group (-NO₂), and sulfur dioxide (-SO₂). The analysis of these fragment ions helps to piece together the structure of the parent molecule and any related species present in a reaction mixture. pharmacy180.comlibretexts.org

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound

This table outlines plausible fragmentation patterns based on the structure of the compound.

| m/z Value | Possible Fragment Ion | Loss from Molecular Ion |

|---|---|---|

| [M]⁺ | [C₁₀H₁₁NO₆S]⁺ | - |

| [M-45]⁺ | [C₈H₆NO₆S]⁺ | Loss of -OCH₂CH₃ |

| [M-46]⁺ | [C₁₀H₁₁SO₄]⁺ | Loss of -NO₂ |

| [M-64]⁺ | [C₁₀H₁₁NO₄]⁺ | Loss of -SO₂ |

| [M-87]⁺ | [C₈H₆NO₄S]⁺ | Loss of -COOCH₂CH₃ |

Chromatographic and Other Separatory Techniques in Reaction Analysis

Chromatographic techniques are essential for monitoring the progress of reactions that synthesize or involve this compound, as well as for the purification of the final product.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for qualitatively monitoring a reaction. orgchemboulder.com A small amount of the reaction mixture is spotted on a TLC plate (typically silica gel), which is then developed in an appropriate solvent system, often a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. orgchemboulder.comacs.orglibretexts.org The separation of reactants, intermediates, and products is visualized, usually under UV light, allowing for a quick assessment of the reaction's status.

High-Performance Liquid Chromatography (HPLC): HPLC is a more sophisticated technique used for both qualitative and quantitative analysis. daneshyari.comresearchgate.netresearchgate.netnih.govnih.gov A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, would be suitable for analyzing this compound. daneshyari.comnih.govnih.gov A UV detector would be effective for detection, given the presence of the chromophoric nitrophenyl group. daneshyari.com This technique allows for the precise quantification of the compound and the separation of closely related impurities.

Gas Chromatography (GC): For volatile and thermally stable compounds, GC can be an effective analytical tool. researchgate.netchromforum.orgujpronline.com While the relatively high molecular weight and polarity of this compound might pose challenges, with appropriate column selection and temperature programming, GC coupled with a mass spectrometer (GC-MS) could provide excellent separation and identification of components in a reaction mixture. researchgate.netujpronline.comresearchgate.net

Flash Column Chromatography: For the purification of this compound on a preparative scale, flash column chromatography is commonly employed. acs.orgrsc.org Using silica gel as the stationary phase and an eluent system similar to that used for TLC (e.g., a gradient of ethyl acetate in hexanes), the desired compound can be isolated from unreacted starting materials and byproducts. acs.org

Emerging Trends and Future Research Perspectives for Ethyl 2 2 Nitrophenylsulfonyl Acetate

Catalytic and Asymmetric Transformations Utilizing the Compound

The 2-nitrophenylsulfonyl group, often referred to as a "nosyl" group, is a versatile functional group in organic synthesis. While it is traditionally known as a protecting group for amines, its strong electron-withdrawing nature can be harnessed to activate adjacent protons and participate in various chemical transformations. Future research is anticipated to focus on leveraging the acidic methylene (B1212753) protons of Ethyl 2-(2-nitrophenylsulfonyl)acetate, situated between the sulfonyl and ester groups, for catalytic C-C and C-X bond-forming reactions.

Potential Catalytic Applications:

| Reaction Type | Potential Catalyst | Substrate Scope | Potential Product |

| Asymmetric Michael Addition | Chiral Phase-Transfer Catalyst | α,β-Unsaturated Carbonyls | Chiral Adducts |

| Asymmetric Alkylation | Chiral Lewis Acid / Brønsted Acid | Electrophilic Alkylating Agents | Enantioenriched α-Substituted Sulfonylacetates |

| Transition-Metal Catalyzed Cross-Coupling | Palladium, Copper, or Nickel Complexes | Aryl Halides, Vinyl Halides | α-Arylated or α-Vinylated Sulfonylacetates |

The development of asymmetric variants of these reactions will be a significant area of investigation. The use of chiral catalysts could enable the enantioselective synthesis of valuable chiral building blocks. For instance, asymmetric transformations of N-sulfinyl β-amino Weinreb amides have been shown to produce important chiral intermediates, suggesting a precedent for achieving high stereocontrol in related sulfonyl compounds. Furthermore, enzymatic strategies, which are increasingly used in asymmetric synthesis, could be explored for the selective transformation of this compound or its derivatives.

Integration into Flow Chemistry and Automated Synthesis Platforms

The paradigm of chemical synthesis is shifting towards continuous flow and automated processes, which offer enhanced safety, scalability, and efficiency. The synthesis of sulfonyl chlorides and sulfonamides has been successfully adapted to flow chemistry, demonstrating the feasibility of handling reactive sulfonyl compounds in continuous systems. Future research will likely focus on developing a continuous flow process for the synthesis of this compound itself and its subsequent in-line functionalization.

An automated synthesis platform could be designed for the rapid generation of a library of derivatives based on the this compound scaffold. Such platforms can systematically vary reaction parameters to optimize conditions and explore a wide range of substrates, accelerating the discovery of new compounds with desired properties. The integration of in-line purification and analysis techniques would further enhance the efficiency of such automated systems.

Conceptual Automated Synthesis Workflow:

| Step | Process | Technology | Expected Outcome |

| 1. Reagent Introduction | Automated liquid handling | Syringe pumps, mass flow controllers | Precise control of stoichiometry |

| 2. Reaction | Continuous flow reactor | Microreactor, packed-bed reactor | Efficient and safe reaction |

| 3. In-line Analysis | Spectroscopic methods | FT-IR, UV-Vis, NMR | Real-time reaction monitoring |

| 4. Work-up and Purification | Automated extraction and chromatography | Liquid-liquid separator, HPLC | High-purity product isolation |

| 5. Library Generation | Robotic handling | Multi-well plates, automated samplers | Rapid synthesis of diverse derivatives |

Exploration in Material Science and Supramolecular Chemistry

The sulfonate group is a key player in supramolecular chemistry, known for its ability to form strong hydrogen bonds and coordinate with metal ions. This opens up possibilities for using this compound as a building block for novel supramolecular materials. The presence of both a hydrogen bond acceptor (sulfonyl oxygens) and a potential hydrogen bond donor (acidic methylene protons) within the molecule could lead to the formation of well-ordered supramolecular structures such as gels, liquid crystals, or porous frameworks.

For example, p-sulfonatocalix[n]arenes, which are water-soluble macrocycles bearing multiple sulfonate groups, are known to form host-guest complexes with a variety of molecules, with applications in sensing and drug delivery. While this compound is not a macrocycle, its sulfonyl group could be incorporated into larger architectures to impart similar recognition properties. The nitro group on the phenyl ring could also participate in charge-transfer interactions, further influencing the self-assembly process.

Interdisciplinary Applications and Bio-relevant Scaffold Synthesis

Sulfonamides are a well-established class of pharmacophores found in a wide range of therapeutic agents. The 2-nitrophenylsulfonyl group in this compound can serve as a precursor to the corresponding sulfonamide through reaction with amines. The nitro group can be subsequently reduced to an amino group, providing a handle for further functionalization. This makes this compound a valuable starting material for the synthesis of libraries of novel sulfonamide derivatives for drug discovery.

The synthesis of biologically relevant compound libraries is a key activity in medicinal chemistry, and flow chemistry is increasingly being adopted for this purpose. The development of a flow-based synthesis of sulfonamide libraries from this compound would be a significant advancement. Furthermore, the principles of biorelevant testing can be applied to evaluate the pharmaceutical potential of the synthesized compounds. The structural motifs accessible from this compound could find applications in various therapeutic areas, building on the rich history of sulfonamide-based drugs.

Q & A

Q. What are the key synthetic routes for Ethyl 2-(2-nitrophenylsulfonyl)acetate, and how are intermediates purified?

this compound is synthesized via N-alkylation of bromoketones with 2-nitrobenzenesulfonamide derivatives, followed by cyclization. A common purification method involves extraction with ethyl acetate and chromatography. The nitro group on the phenyl ring enhances reactivity, enabling faster alkylation compared to non-nitrated analogs .

Q. How is the compound characterized structurally, and which spectroscopic techniques are most reliable?

Structural characterization employs NMR (¹H, ¹³C), IR, and mass spectrometry. For crystallographic confirmation, single-crystal X-ray diffraction using programs like SHELXTL-NT resolves bond angles and torsion angles. The 2-nitrophenylsulfonyl group introduces distinct electronic effects observable in NMR shifts (e.g., deshielding of adjacent protons) .

Q. What stability considerations are critical for handling and storing this compound?

The compound is stable at -20°C for ≥2 years when stored as a neat oil. Degradation occurs under basic conditions (e.g., DBU exposure) or prolonged light exposure. Stability tests via HPLC or TLC are recommended to monitor purity over time .

Advanced Research Questions

Q. How do electronic effects of substituents influence reaction kinetics in quinazoline synthesis using this compound?

The electron-withdrawing nitro group accelerates N-alkylation (complete in 30 minutes vs. hours for electron-donating groups). Computational studies (DFT) reveal nitro’s role in stabilizing transition states via resonance. LC-MS analysis confirms intermediates like indole oxides, which rearrange to quinazolines under DBU catalysis .

Q. What mechanistic insights explain contradictory yields in DBU-mediated cyclization?

DBU promotes both cyclization and decomposition. High DBU concentrations (>0.2 M) or extended reaction times degrade quinazolines into unidentified byproducts. NMR and LC-MS tracking of intermediates (e.g., indole oxides) show competing pathways: desired cyclization vs. retro-aldside reactions. Optimizing DBU stoichiometry and temperature mitigates this .

Q. How can computational modeling predict the compound’s reactivity in enzyme inhibition studies?

Molecular docking (AutoDock Vina) and MD simulations assess binding affinity to snake venom enzymes. The sulfonyl group acts as a hydrogen-bond acceptor, while the ethyl ester enhances lipophilicity. QSAR models correlate substituent electronegativity with inhibitory potency .

Q. What analytical challenges arise in quantifying degradation products under basic conditions?

Degradation pathways produce polar byproducts (e.g., nitroso derivatives) that co-elute with parent compounds in reverse-phase HPLC. Ion-pair chromatography (e.g., using tetrabutylammonium bromide) improves separation. GC-MS with derivatization (silylation) aids volatile product identification .

Q. How does the compound’s stereoelectronic profile affect its use in solid-phase peptide synthesis (SPPS)?

The sulfonyl group enhances resin cleavage efficiency in Fmoc-based SPPS. Steric hindrance from the 2-nitrophenyl group slows acylation rates, requiring extended coupling times. MALDI-TOF MS confirms peptide integrity post-cleavage .

Methodological Guidance

Q. Optimizing reaction conditions for scale-up synthesis: What parameters are non-negotiable?

- Temperature : Maintain ≤40°C during alkylation to prevent premature cyclization.

- Solvent : Use anhydrous DMF for solubility; switch to THF for DBU-mediated steps to avoid side reactions.

- Catalyst : DBU purity ≥99% minimizes decomposition .

Q. Resolving conflicting crystallographic data for polymorphic forms: Which software tools are essential?

SHELXL (for refinement) and PLATON (for validation) identify disorder or twinning. Compare experimental vs. simulated PXRD patterns to confirm polymorph identity. For ambiguous cases, synchrotron radiation resolves low-angle reflections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.